![molecular formula C20H17F3N2O3 B2531132 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 851406-34-3](/img/structure/B2531132.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O3 and its molecular weight is 390.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor for Zn(2+)
A novel chemosensor utilizing a quinoline group as the fluorogenic unit demonstrates excellent selectivity and sensitivity for Zn(2+) over other cations. This sensor, through fluorescence enhancement, allows for the differentiation of Zn(2+) from Cd(2+) in acetonitrile aqueous solutions. The unique binding modes observed with Zn(2+) and Cd(2+) contribute to this selectivity, supported by X-ray crystal structure analysis and density functional theory calculations. This advancement is significant for environmental and biological applications requiring precise metal ion detection (Pengxuan Li et al., 2014).
Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives incorporating a quinoline moiety has been explored for their potential as antimicrobial agents. Through various chemical reactions and spectral studies, these compounds have been assessed for their antibacterial and antifungal activities, showcasing their potential in combating microbial resistance (B. S. Holla et al., 2006).
Copper(II)-Catalyzed Sulfonylation
Efficient copper(II)-catalyzed sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, yielding a series of derivatives with environmental and practical advantages. This reaction utilizes sodium sulfinates as sulfide sources, producing less odorous and more environmentally friendly byproducts (Chengcai Xia et al., 2016).
Rhodium-Catalyzed Asymmetric Hydrogenation
The use of rigid P-chiral phosphine ligands has demonstrated exceptional enantioselectivities and catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method facilitates the efficient preparation of chiral pharmaceutical ingredients, indicating its significant potential in pharmaceutical manufacturing (T. Imamoto et al., 2012).
Antibacterial Activity of Pyrrolo[3,4-b]quinolin-yl Benzamides
A series of pyrrolo[3,4-b]quinolin-yl benzamides synthesized via a molecular hybridization approach exhibited notable in vitro antibacterial activity. This research highlights the therapeutic potential of these compounds in addressing resistant bacterial strains, contributing to the development of new antibiotics (Tahere Hosseyni Largani et al., 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile . This could lead to a better understanding of the compound and potentially to new applications .
Propiedades
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-28-16-7-4-13-10-14(19(27)25-17(13)11-16)8-9-24-18(26)12-2-5-15(6-3-12)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTTWVMYCBSQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
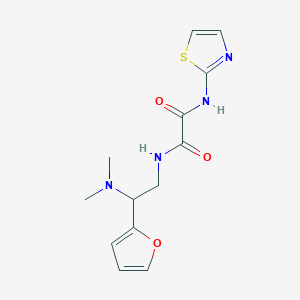
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)
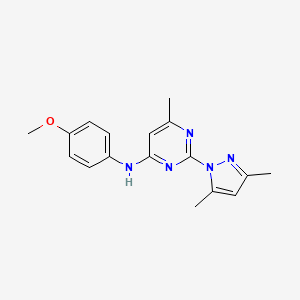

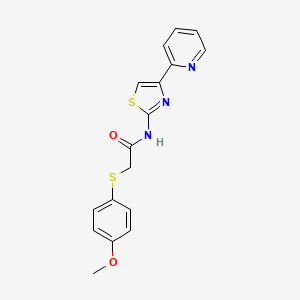
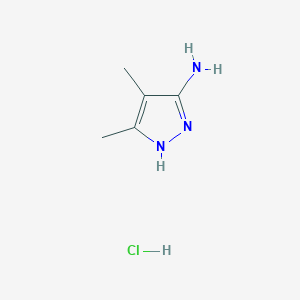

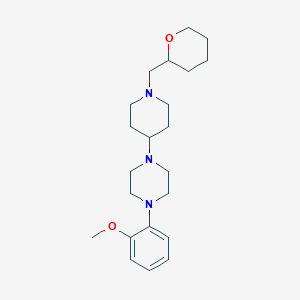

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

